tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an isopropylamino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, isopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isopropylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((isopentylamino)methyl)piperidine-1-carboxylate
- tert-Butyl 3-((isopropylamino)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.
Biological Activity
tert-Butyl 3-((isopropylamino)methyl)piperidine-1-carboxylate, also known by its CAS number 1289386-34-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a tert-butyl group and an isopropylamino moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
- CAS Number : 1289386-34-0
Research indicates that compounds similar to this compound may act through various mechanisms, including the inhibition of specific enzymes or receptors involved in disease processes. For instance, studies on related piperidine derivatives have shown potential as inhibitors of Rho-associated protein kinases (ROCK), which play a crucial role in several cellular functions, including contraction, motility, and proliferation .
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties. In particular, compounds that inhibit the MenA enzyme in Mycobacterium tuberculosis (Mtb) have been highlighted. These inhibitors show promising activity with IC50 values ranging from 13 to 22 μM, suggesting that this compound may possess similar antimicrobial effects against Mtb .
Anticancer Potential
The inhibition of ROCK2 by piperidine derivatives has implications for cancer treatment. ROCK2 inhibitors can suppress tumor growth and metastasis by affecting cell migration and invasion pathways. This suggests that this compound may also exhibit anticancer properties through similar pathways .
Case Studies and Research Findings
-
Study on ROCK Inhibition :
- A study demonstrated that selective ROCK2 inhibitors reduced IL-17 and IL-21 production in T cells, indicating potential applications in autoimmune diseases and cancer therapy . Although not directly studying this compound, the findings suggest a pathway through which this compound could exert therapeutic effects.
- Structure-Activity Relationship (SAR) :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C14H28N2O2 |
Molecular Weight | 256.38 g/mol |
CAS Number | 1289386-34-0 |
Potential Activities | Antimicrobial, Anticancer |
Related Mechanisms | ROCK inhibition |
Properties
IUPAC Name |
tert-butyl 3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-9-12-7-6-8-16(10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFQMIIBFSWUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693560 |
Source
|
Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-34-0 |
Source
|
Record name | tert-Butyl 3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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